molecular formula C17H22N2O3 B11168192 5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11168192
M. Wt: 302.37 g/mol
InChI Key: XCLWJMJYDFTEFK-UHFFFAOYSA-N
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Description

5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring, a phenyl group, and a propan-2-yloxypropyl side chain

Preparation Methods

The synthesis of 5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Phenyl Group: This step involves the incorporation of the phenyl group into the oxazole ring, often through electrophilic aromatic substitution reactions.

    Attachment of the Propan-2-yloxypropyl Side Chain: This can be done using nucleophilic substitution reactions, where the propan-2-yloxypropyl group is introduced to the oxazole ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-methyl-3-phenyl-N-[3-(propan-2-yloxy)propyl]-1,2-oxazole-4-carboxamide can be compared with other similar compounds, such as:

    5-methyl-3-phenyl-1,2-oxazole-4-carboxamide: This compound lacks the propan-2-yloxypropyl side chain, which may result in different chemical and biological properties.

    3-phenyl-1,2-oxazole-4-carboxamide: The absence of the methyl group at the 5-position may affect its reactivity and interactions with molecular targets.

    5-methyl-1,2-oxazole-4-carboxamide: The lack of the phenyl group may lead to different chemical behavior and biological activities.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

5-methyl-3-phenyl-N-(3-propan-2-yloxypropyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H22N2O3/c1-12(2)21-11-7-10-18-17(20)15-13(3)22-19-16(15)14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3,(H,18,20)

InChI Key

XCLWJMJYDFTEFK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCCOC(C)C

Origin of Product

United States

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